6-Bromo-5-methylpicolinic acid
Overview
Description
6-Bromo-5-methylpicolinic acid is a chemical compound with the molecular formula C7H6BrNO2 It is a derivative of picolinic acid, where a bromine atom is substituted at the sixth position and a methyl group at the fifth position of the pyridine ring
Mechanism of Action
Mode of Action
It’s worth noting that picolinic acid derivatives have been known to act as organic ligands to form metal-organic complexes .
Biochemical Pathways
Some picolinic acid derivatives have been used to prepare oxazine derivatives as bace inhibitors, which are useful in the treatment of neurological disorders .
Action Environment
It’s worth noting that the compound should be stored in a sealed container in a dry room at normal temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylpicolinic acid typically involves the bromination of 5-methylpicolinic acid. One common method includes the reaction of 5-methylpicolinic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
5-Methylpicolinic acid+Br2→6-Bromo-5-methylpicolinic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methylpicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation Reactions: Potassium permanganate in acidic or basic medium.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Products such as 6-aminomethyl-5-methylpicolinic acid.
Oxidation Reactions: Products such as 6-bromo-5-carboxypicolinic acid.
Reduction Reactions: Products such as 6-bromo-5-methylpicolinic alcohol.
Scientific Research Applications
6-Bromo-5-methylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-Bromopicolinic acid: Similar structure but lacks the methyl group at the fifth position.
6-Methylpicolinic acid: Similar structure but lacks the bromine atom at the sixth position.
5-Methylpicolinic acid: Similar structure but lacks the bromine atom at the sixth position.
Uniqueness: 6-Bromo-5-methylpicolinic acid is unique due to the presence of both the bromine atom and the methyl group on the pyridine ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-bromo-5-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNTYVZHTYHFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856860 | |
Record name | 6-Bromo-5-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-25-4 | |
Record name | 6-Bromo-5-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-5-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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